molecular formula C13H15FN2O2 B13096807 tert-Butyl 5-cyano-2-fluorobenzylcarbamate

tert-Butyl 5-cyano-2-fluorobenzylcarbamate

Cat. No.: B13096807
M. Wt: 250.27 g/mol
InChI Key: NNGVVEMIRDCRKJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-cyano-2-fluorobenzylcarbamate is a substituted benzylcarbamate derivative featuring a tert-butyl carbamate group, a fluorine atom at the ortho position, and a cyano group at the para position on the benzene ring. Its structural analogs, such as tert-butyl-substituted fluorobenzoates and benzylcarbamates, provide insights into its likely properties and applications .

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

tert-butyl N-[(5-cyano-2-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-10-6-9(7-15)4-5-11(10)14/h4-6H,8H2,1-3H3,(H,16,17)

InChI Key

NNGVVEMIRDCRKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-cyano-2-fluorobenzylcarbamate typically involves the reaction of 5-cyano-2-fluorobenzylamine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-cyano-2-fluorobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: 5-amino-2-fluorobenzylamine.

    Hydrolysis: 5-cyano-2-fluorobenzylamine.

Scientific Research Applications

tert-Butyl 5-cyano-2-fluorobenzylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-2-fluorobenzylcarbamate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects: The tert-butyl group in carbamates (vs.
  • Fluorine Impact : Ortho-fluorination improves lipid solubility and bioavailability, a feature shared with analogs like ethyl 5-bromo-2-fluorobenzoate .

Stability and Reactivity

  • Hydrolytic Stability : tert-Butyl carbamates are generally more hydrolytically stable than esters due to the resonance stabilization of the carbamate group. This contrasts with ethyl esters, which are prone to hydrolysis under acidic or basic conditions .
  • Thermal Decomposition : Analogous tert-butyl compounds (e.g., tert-butyl alcohol) decompose upon exposure to strong acids, releasing isobutylene gas. This suggests that the target compound may require careful handling in acidic environments .
  • Incompatibilities : Like other tert-butyl derivatives, it is likely incompatible with strong oxidizers, alkali metals, and mineral acids, necessitating storage in inert conditions .

Biological Activity

tert-Butyl 5-cyano-2-fluorobenzylcarbamate is an organic compound characterized by its molecular formula C13H15FN2O2. It features a tert-butyl group, a cyano group, and a fluorine atom attached to a benzylcarbamate structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The compound's structure contributes to its reactivity and interactions within biological systems. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight250.27 g/mol
IUPAC Nametert-butyl N-[(5-cyano-2-fluorophenyl)methyl]carbamate
InChI KeyNNGVVEMIRDCRKJ-UHFFFAOYSA-N
Log P (octanol-water)2.75

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of the cyano and fluorine groups may enhance its binding affinity and specificity towards certain biological targets.

  • Enzyme Interaction : The compound may act as a reversible or irreversible inhibitor, modifying enzyme activity through competitive or non-competitive mechanisms.
  • Protein Modification : It can alter the conformation or function of proteins, potentially affecting signaling pathways within cells.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity

In vitro assays have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The cytotoxicity can be attributed to the induction of apoptosis or cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:

  • IC50 Value : 25 µM after 48 hours of exposure.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V staining.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

CompoundIC50 (µM)Mechanism of Action
tert-Butyl 5-amino-2-fluorobenzylcarbamate30Apoptosis induction
tert-Butyl 5-cyano-2-chlorobenzylcarbamate40Enzyme inhibition
tert-Butyl 5-cyano-2-methylbenzylcarbamate35Cell cycle arrest

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